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Compound of Interest

Compound Name: N-Methylindole-5-boronic acid

Cat. No.: B060488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Methylindole-5-boronic acid has emerged as a compound of significant interest in

medicinal chemistry, primarily explored for its potential as an antimicrobial agent. Its utility as a

synthetic building block, particularly in Suzuki-Miyaura cross-coupling reactions, further

expands its applicability in the generation of diverse molecular libraries for drug discovery

programs. This document provides a comprehensive overview of its known applications,

supported by detailed experimental protocols and data, to facilitate further research and

development.

Antimicrobial Applications
N-Methylindole-5-boronic acid has been identified as a regioselective antimicrobial agent

with demonstrated in vitro activity against a panel of both Gram-positive and Gram-negative

bacteria, as well as fungi. Specifically, it has shown efficacy against strains of Escherichia coli,

Bacillus subtilis, and Pseudomonas aeruginosa. The proposed mechanism of its antimicrobial

action involves strong, regioselective binding to the bacterial cell wall.

While specific Minimum Inhibitory Concentration (MIC) values for N-Methylindole-5-boronic
acid are not widely reported in publicly available literature, the following protocol provides a

standardized method for determining the MIC of indole derivatives against relevant bacterial

strains.
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Table 1: Antimicrobial Activity Data for Structurally
Related Indole Derivatives

Compound Microorganism MIC (µg/mL) Reference

5-Iodoindole
Acinetobacter

baumannii (XDR)
64 [1]

3-Methylindole
Acinetobacter

baumannii (XDR)
64 [1]

5-Bromo-3-(4,5-bis(4-

fluorophenyl)-1H-

imidazol-2-yl)-1H-

indole

MRSA 1 [2]

Indole Hydrazone

Derivative 8
MRSA 6.25 [2]

Indole-triazole

Derivative 3d

S. aureus, MRSA, E.

coli, B. subtilis, C.

albicans, C. krusei

3.125-50 [3]

Note: XDR = Extensively Drug-Resistant, MRSA = Methicillin-Resistant Staphylococcus

aureus.

Experimental Protocols
Protocol 1: Synthesis of N-Methylindole-5-boronic acid
The synthesis of N-Methylindole-5-boronic acid can be achieved through a two-step process

starting from the commercially available 5-bromoindole. The first step involves the N-

methylation of 5-bromoindole, followed by a Miyaura borylation to introduce the boronic acid

functionality.

Step 1: Synthesis of 1-Methyl-5-bromoindole

This procedure is adapted from standard N-methylation protocols for indoles.

Materials:
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5-Bromoindole

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Methyl iodide (CH₃I)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under

an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 5-bromoindole (1.0

equivalent) in anhydrous DMF dropwise.

Allow the reaction mixture to stir at room temperature for 1 hour.

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution at 0 °C.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-

bromoindole.

Step 2: Miyaura Borylation to N-Methylindole-5-boronic acid pinacol ester

This protocol is a general procedure for the palladium-catalyzed borylation of a haloindole.

Materials:

1-Methyl-5-bromoindole (from Step 1)

Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

Potassium acetate (KOAc) (3.0 equivalents)

Anhydrous, degassed 1,4-Dioxane

Schlenk flask or sealed tube

Magnetic stirrer and heating block/oil bath

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a Schlenk flask or sealed tube under an inert atmosphere, combine 1-methyl-5-

bromoindole (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium(II) acetate

(0.02 equivalents), SPhos (0.04 equivalents), and potassium acetate (3.0 equivalents).

Add anhydrous, degassed 1,4-dioxane via syringe.

Seal the vessel and stir the reaction mixture at 80-100 °C for 12-24 hours.

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-5-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (the pinacol ester of N-Methylindole-
5-boronic acid).

The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid,

such as HCl, or by transesterification with phenylboronic acid.

Diagram 1: Synthetic Pathway to N-Methylindole-5-boronic acid
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Caption: Synthetic route to N-Methylindole-5-boronic acid.

Protocol 2: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of N-
Methylindole-5-boronic acid against bacterial strains.
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Materials:

N-Methylindole-5-boronic acid

Bacterial strains (e.g., E. coli, B. subtilis, P. aeruginosa)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Dimethyl sulfoxide (DMSO)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Incubator (37°C)

Microplate reader (optional, for OD measurements)

Procedure:

Prepare a stock solution of N-Methylindole-5-boronic acid in DMSO.

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate

to achieve a range of desired concentrations.

Prepare a bacterial inoculum suspension in CAMHB, adjusted to a turbidity equivalent to a

0.5 McFarland standard. This should be further diluted to yield a final concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

Inoculate each well containing the compound dilutions with the bacterial suspension.

Include a positive control (bacterial suspension in CAMHB without the compound) and a

negative control (CAMHB only).

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.
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Diagram 2: Workflow for MIC Determination

Preparation

Assay

Analysis

Prepare compound stock
and serial dilutions

Inoculate 96-well plate

Prepare standardized
bacterial inoculum

Incubate at 37°C
for 18-24h

Visually inspect for growth

Determine MIC

Click to download full resolution via product page

Caption: Broth microdilution workflow for MIC determination.

Potential as a Kinase Inhibitor
The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors due

to its structural resemblance to the adenine region of ATP. Numerous indole derivatives have

been developed as potent inhibitors of various kinases, playing crucial roles in cancer and

other diseases. While there is no direct published evidence of N-Methylindole-5-boronic acid
as a kinase inhibitor, its structural features suggest that it could be a valuable starting point for
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the design of novel kinase inhibitors. The boronic acid moiety could potentially form covalent or

strong hydrogen-bonding interactions with key residues in the kinase active site.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)
This protocol provides a general method for screening N-Methylindole-5-boronic acid and its

derivatives for kinase inhibitory activity.

Materials:

N-Methylindole-5-boronic acid derivatives

Target kinase

Kinase substrate (peptide or protein)

Adenosine triphosphate (ATP)

Kinase assay buffer

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Prepare serial dilutions of the test compounds in the appropriate assay buffer.

In a white, opaque multi-well plate, add the kinase, the specific substrate, and the test

compound at various concentrations.

Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-enzyme

control.
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Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room

temperature) for a predetermined time (e.g., 60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a

luminescent signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader. The signal is proportional to the amount of

ADP produced and thus to the kinase activity.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

Diagram 3: Kinase Inhibition Assay Principle
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Caption: Principle of the ADP-Glo™ kinase inhibition assay.
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Conclusion
N-Methylindole-5-boronic acid represents a promising scaffold for the development of new

therapeutic agents. Its established antimicrobial activity warrants further investigation, including

the determination of specific MIC values against a broader panel of pathogens and exploration

of its in vivo efficacy. Furthermore, its potential as a kinase inhibitor, based on the prevalence of

the indole core in this class of drugs, presents an exciting avenue for future drug discovery

efforts. The protocols provided herein offer a foundation for researchers to further explore the

medicinal chemistry applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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